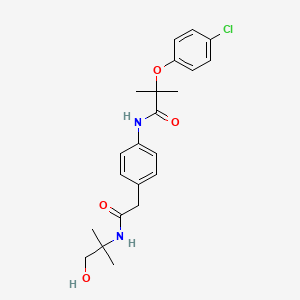
2-(4-chlorophenoxy)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C22H27ClN2O4 and its molecular weight is 418.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenoxy)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2-methylpropanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be analyzed to understand its potential interactions with biological systems. The presence of a 4-chlorophenoxy group and a methylpropanamide moiety suggests that it may exhibit significant biological activity due to the electron-withdrawing properties of the chlorine atom and the structural flexibility provided by the propanamide chain.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are not extensively documented; however, it is hypothesized that it may function through:
- Inhibition of Enzymatic Activity : Compounds with amide functionalities are known to inhibit certain enzymes by mimicking substrate structures.
- Receptor Modulation : The phenyl groups may allow for binding to specific receptors involved in signaling pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds structurally related to This compound . For instance, derivatives have been investigated for their ability to inhibit cancer cell proliferation. A notable study highlighted that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential therapeutic application in oncology .
Cardiovascular Effects
Another area of interest is the cardiovascular effects of related compounds. In isolated heart models, certain derivatives have shown to modulate perfusion pressure and coronary resistance, indicating possible applications in treating cardiovascular diseases . The theoretical docking studies suggest interactions with calcium channels, which could explain these effects .
Case Study 1: Anticancer Activity
A study focused on a series of N-substituted phenyl amides demonstrated that some derivatives exhibited IC50 values in the low micromolar range against human adenovirus (HAdV). These findings suggest that modifications in the amide group can significantly enhance biological activity against viral infections .
Case Study 2: Cardiovascular Impact
In experiments assessing the impact on perfusion pressure using isolated rat heart models, compounds similar to This compound were shown to decrease coronary resistance significantly compared to controls. This effect was linked to calcium channel inhibition, which is crucial in regulating vascular tone .
Data Table
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4/c1-21(2,14-26)25-19(27)13-15-5-9-17(10-6-15)24-20(28)22(3,4)29-18-11-7-16(23)8-12-18/h5-12,26H,13-14H2,1-4H3,(H,24,28)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNMVXHHOOBMKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














